

Chloroiridic Acid: A Versatile Reagent in Inorganic Synthesis

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Compound of Interest		
Compound Name:	Chloroiridic acid	
Cat. No.:	B107680	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Chloroiridic acid (H₂IrCl₆) stands as a cornerstone reagent in the field of inorganic synthesis, serving as a critical precursor for a diverse array of iridium-containing compounds. Its high reactivity and solubility in aqueous and alcoholic media make it an ideal starting material for the synthesis of organometallic catalysts, phosphorescent emitters for organic light-emitting diodes (OLEDs), and functional nanoparticles. This document provides detailed application notes and experimental protocols for the synthesis of key iridium compounds and materials using chloroiridic acid, tailored for researchers in academia and industry.

Synthesis of Chloro(1,5-cyclooctadiene)iridium(I) Dimer ([(COD)IrCl]₂)

Chloro(1,5-cyclooctadiene)iridium(I) dimer is a widely used starting material for the synthesis of numerous iridium catalysts and complexes. The following protocol details its preparation from **chloroiridic acid**.

Experimental Protocol

Materials:

• Chloroiridic acid hexahydrate (H2IrCl6·6H2O)



- 1,5-Cyclooctadiene (COD)
- Isopropanol
- Deionized water
- Argon or Nitrogen gas (inert atmosphere)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve chloroiridic acid hexahydrate in deionized water.
- Add isopropanol and 1,5-cyclooctadiene to the solution.
- Under an inert atmosphere (Argon or Nitrogen), heat the reaction mixture to reflux with vigorous stirring. The color of the solution will change from brown to an intense red.
- Continue refluxing for the specified time (see table below).
- After the reaction is complete, cool the mixture to room temperature. Red crystals of [(COD)IrCl]₂ will precipitate.
- Filter the crystals, wash with cold methanol, and dry under vacuum.
- The filtrate can be concentrated to obtain a second crop of the product.

Quantitative Data



Parameter	Value	Reference
Starting Material	H ₂ IrCl ₆	[1]
Solvent	Water/Isopropanol	[1]
Reagent	1,5-Cyclooctadiene	[1]
Reaction Time	19 hours	[1]
Temperature	Reflux	[1]
Product Appearance	Shiny red crystals	[1]
Yield	~90% (total)	[1]

Experimental Workflow



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Fig. 1: Synthesis workflow for [(COD)IrCl]2.

Synthesis of Vaska's Complex (trans-[IrCl(CO) (PPh₃)₂])

Vaska's complex is a significant organometallic compound known for its ability to undergo oxidative addition reactions. It serves as a catalyst and a model compound in organometallic chemistry.

Experimental Protocol

Materials:



- Iridium(III) chloride hydrate (IrCl₃·xH₂O) (prepared from H₂IrCl₆)
- Triphenylphosphine (PPh₃)
- Dimethylformamide (DMF)
- Aniline (optional, as an accelerator)
- Nitrogen gas (inert atmosphere)

Procedure:

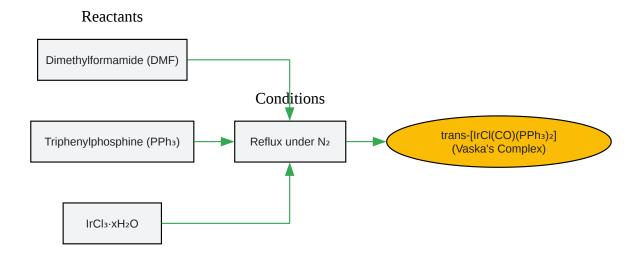
- Combine iridium(III) chloride hydrate and triphenylphosphine in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
- Add dimethylformamide as the solvent. Aniline can be added to accelerate the reaction.
- Under a nitrogen atmosphere, heat the mixture to reflux. The carbonyl ligand is derived from the decomposition of DMF.
- After the reflux period, cool the reaction mixture.
- The product, Vaska's complex, will crystallize from the solution.
- Isolate the yellow crystals by filtration, wash with a suitable solvent (e.g., ethanol), and dry under vacuum.

Quantitative Data



Parameter	Value	Reference
Starting Material	IrCl ₃ ·xH ₂ O	[2][3][4][5][6]
Ligand	Triphenylphosphine	[2][3][4][5][6]
Solvent/CO Source	Dimethylformamide (DMF)	[2][3][4][5][6]
Temperature	Reflux	[7]
Product Appearance	Bright yellow crystals	[2][3][4]
ν(CO) (cm ⁻¹)	1967	[5]

Reaction Pathway



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Fig. 2: Synthesis of Vaska's Complex.

Synthesis of Iridium Nanoparticles

Chloroiridic acid is a common precursor for the synthesis of iridium nanoparticles, which have applications in catalysis and electrochemistry. The properties of the nanoparticles can be tuned by varying the synthesis parameters.



Experimental Protocol

Materials:

- Chloroiridic acid (H2lrCl6)
- Ethylene glycol (reducing agent and solvent)
- Poly(N-vinyl-2-pyrrolidone) (PVP) (stabilizing agent)

Procedure:

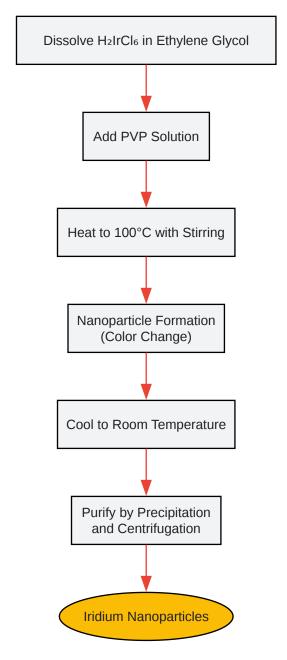
- Dissolve **chloroiridic acid** in ethylene glycol in a round-bottom flask.
- Add an aqueous solution of PVP to the mixture with stirring.
- Heat the solution to the desired temperature (e.g., 100 °C) with continuous stirring.
- The formation of iridium nanoparticles is indicated by a color change of the solution.
- After the reaction is complete, cool the colloidal solution to room temperature.
- The nanoparticles can be purified by precipitation with a non-solvent (e.g., acetone) and subsequent centrifugation.

Ouantitative Data

Parameter	Value	Reference
Precursor	H2IrCl6	[3][8]
Reducing Agent	Ethylene glycol	[3]
Stabilizing Agent	PVP	[9]
Temperature	100 °C	[3]
Average Particle Size	~3 nm (without PVP)	[3]
Characterization	TEM, XRD, UV-vis	[8][9]



Experimental Workflow



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Fig. 3: Iridium Nanoparticle Synthesis Workflow.

Synthesis of Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)



Ir(ppy)₃ is a highly efficient green phosphorescent emitter used in OLED technology. Its synthesis from an iridium precursor is a key step in the fabrication of these devices.

Experimental Protocol

Materials:

- Iridium(III) chloride anhydrous (IrCl₃) (prepared from H₂IrCl₆)
- 2-Phenylpyridine (ppy)
- Deionized water

Procedure:

- In a high-pressure reactor, combine iridium(III) chloride anhydrous, 2-phenylpyridine, and deionized water.
- Pressurize the reactor with argon, vent, and repeat three times. Finally, charge with argon before sealing.
- Heat the reaction mixture to 205 °C for 48 hours.
- Cool the reactor to room temperature.
- Collect the solid product by filtration.
- Purify the crude product by sonicating in dichloromethane to dissolve impurities, followed by filtration to collect the purified yellow solid.

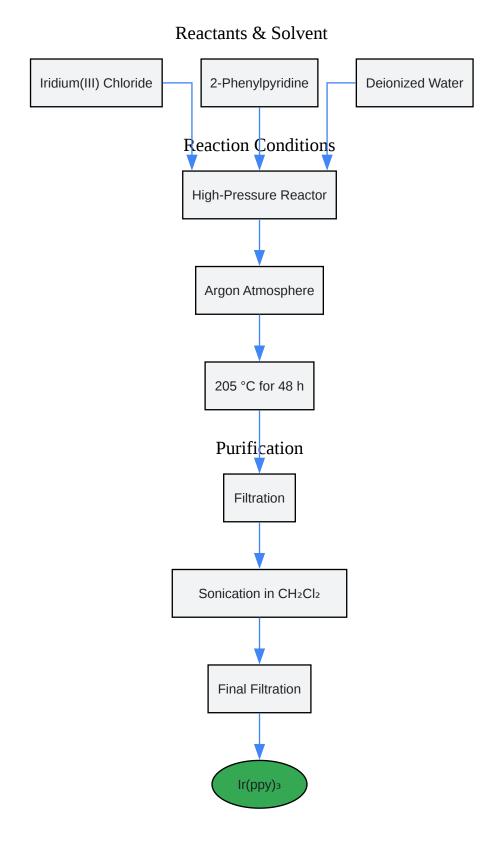
Quantitative Data



Parameter	Value	Reference
Starting Material	IrCl ₃	[8]
Ligand	2-Phenylpyridine	[8]
Solvent	Deionized Water	[8]
Reaction Time	48 hours	[8]
Temperature	205 °C	[8]
Product Appearance	Yellow solid	[8]
Yield	91%	[8]
Purity	>97%	[8]

Logical Relationship of Synthesis





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Fig. 4: Logical steps for Ir(ppy)₃ synthesis.



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